molecular formula C20H23N5OS B2665733 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 898607-09-5

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2665733
CAS No.: 898607-09-5
M. Wt: 381.5
InChI Key: ZRQJHPPDEGKTSW-UHFFFAOYSA-N
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Description

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide features a 1,2,4-triazole core substituted with a benzyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2,4,6-trimethylphenyl (mesityl) group. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory and anti-exudative effects .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13-9-14(2)19(15(3)10-13)22-18(26)12-27-20-24-23-17(25(20)21)11-16-7-5-4-6-8-16/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQJHPPDEGKTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor of the triazole.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with 2,4,6-trimethylaniline and acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings and the triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various amines.

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.

    Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name / ID Core Structure Substituents Key Properties Reference
Target Compound 1,2,4-Triazole - 4-Amino
- 5-Benzyl
- S-linked N-(2,4,6-trimethylphenyl)acetamide
High steric bulk; potential metabolic stability
TMPA Acetamide N-(2,4,6-trimethylphenyl)-acetamide Crystalline; minimal substitution effects on ring distances
7h 1,2,4-Triazole - 4-(4-Chlorophenyl)
- 5-(p-Tolylaminomethyl)
- S-linked acetamide
Enhanced anti-inflammatory activity via chlorophenyl group
C677-0020 1,2,4-Triazole - 5-(1-Methyl-pyrrol)
- 4-Phenethyl
- S-linked N-(2,4,6-trimethylphenyl)acetamide
Higher molecular weight (473.64 g/mol); altered solubility
3.1-3.21 Series 1,2,4-Triazole - 5-Furan-2-yl
- Varied arylacetamide substituents
Anti-exudative activity comparable to diclofenac (10 mg/kg vs. 8 mg/kg)
Key Observations:
  • Benzyl vs.
  • Mesityl vs. Dichlorophenyl : The 2,4,6-trimethylphenyl group in the target compound reduces electronegativity compared to 3,4-dichlorophenyl analogues (e.g., ), possibly lowering toxicity risks .
  • Triazole Core Modifications : Substitutions at position 5 (benzyl, phenethyl, or chlorophenyl) significantly influence steric and electronic profiles, affecting binding to targets like cyclooxygenase or ion channels .

Pharmacological Activity

Table 2: Anti-Exudative and Anti-Inflammatory Activity Comparison
Compound Substituents Activity (Dose) Reference
Target Compound Benzyl + Mesityl Not explicitly tested
3.1-3.21 Series Furan-2-yl + Varied aryl 70-85% inhibition (10 mg/kg) vs. diclofenac (8 mg/kg)
7h Chlorophenyl + p-Tolylaminomethyl Moderate COX-2 inhibition (IC₅₀ ~ 1.2 μM)
Insights:
  • The anti-exudative activity of furan-based analogues suggests that the triazole-thioacetamide scaffold is critical for efficacy. The target compound’s benzyl group may further modulate activity, though in vivo data are lacking .
  • Chlorophenyl substituents (e.g., 7h) enhance target affinity but may introduce hepatotoxicity risks, whereas the mesityl group in the target compound balances bulk and safety .

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, particularly its antimicrobial properties and mechanisms of action.

  • Molecular Formula : C₁₁H₁₃N₅OS
  • Molecular Weight : 263.32 g/mol
  • CAS Number : Not specified in the provided sources.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with triazole derivatives, particularly their antimicrobial properties. The specific compound in focus has shown promising results in various assays.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study examining related triazole compounds found that they were effective against both gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Case Studies

Several studies have documented the biological activity of triazole derivatives:

  • Study on Antimicrobial Activity :
    • Conducted on various triazole derivatives including those similar to our compound.
    • Results showed that modifications in the side chains significantly affected antimicrobial potency.
    • The most active compounds were those with longer alkyl substituents .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis indicated that the presence of specific functional groups (like amino and sulfanyl groups) enhances biological activity.
    • Compounds with a benzyl group showed increased efficacy against S. aureus compared to their non-benzyl counterparts .

Data Table: Biological Activity Comparison

Compound NameStructureAntimicrobial ActivityTarget Pathogen
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamideStructureModerate to HighStaphylococcus aureus, Escherichia coli
Related Triazole Derivative 1StructureLowPseudomonas aeruginosa
Related Triazole Derivative 2StructureHighCandida albicans

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